Tetrabutylphosphonium 2h,2h-perfluorodecanoate

Description

Chemical Identity and CAS Registry Number

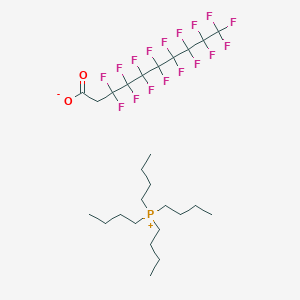

Tetrabutylphosphonium 2h,2h-perfluorodecanoate is formally registered under the Chemical Abstracts Service Registry Number 882489-14-7. The compound presents a molecular architecture consisting of two distinct ionic components: a tetrabutylphosphonium cation and a 2h,2h-perfluorodecanoate anion. The molecular formula is definitively established as C₂₆H₃₈F₁₇O₂P, with a corresponding molecular weight of 736.53 grams per mole.

The structural composition can be understood through examination of its component parts, as documented in chemical databases. The compound comprises a tetrabutylphosphonium cation (C₁₆H₃₆P⁺) paired with an 8:2 fluorotelomer carboxylic acid anion (C₁₀H₂F₁₇O₂⁻). This ionic pairing creates a salt-like structure where the positively charged phosphonium center is electrostatically balanced by the negatively charged carboxylate functionality of the fluorinated chain.

The tetrabutylphosphonium component represents the smallest tetraalkylphosphonium cation that forms ionic liquids by conventional definition criteria. This cation consists of a central phosphorus atom covalently bonded to four butyl chains, creating a tetrahedral geometry around the phosphorus center. The positive charge is delocalized across the phosphorus-carbon framework, contributing to the compound's ionic character and influencing its physicochemical properties.

Synonyms and Structural Variants

The nomenclature of this compound reflects both systematic chemical naming conventions and practical industrial designations. The International Union of Pure and Applied Chemistry name for this compound is 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecanoate;tetrabutylphosphanium. This systematic nomenclature precisely describes the fluorination pattern along the decanoic acid backbone and identifies the phosphonium cation structure.

Alternative designations found in chemical databases include tetrabutylphosphonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecanoate. Commercial product codes such as TRC-T310655 are employed by chemical suppliers for inventory and ordering purposes. Research-grade designations include MSK15066-100A and FT146423, which are used in specialized chemical databases and research contexts.

The structural designation "2h,2h-perfluorodecanoate" specifically refers to the fluorotelomer carboxylic acid component, where the "2h,2h" notation indicates that only the first two carbon positions (alpha and beta to the carboxyl group) retain hydrogen atoms, while the remaining carbon atoms in the chain are fully fluorinated. This structural motif is characteristic of fluorotelomer-based compounds, which represent an important subclass within the broader perfluoroalkyl and polyfluoroalkyl substances family.

The compound's structural variants are primarily limited to different counterion combinations with the same anionic fluorotelomer carboxylate. The 8:2 fluorotelomer carboxylic acid component can form salts with various cationic species, but the tetrabutylphosphonium variant represents a specific ionic liquid formulation designed for particular applications requiring both the unique properties of phosphonium ionic liquids and the characteristics imparted by fluorotelomer anions.

Classification Within Perfluoroalkyl Substances (PFAS)

This compound is classified within the perfluoroalkyl and polyfluoroalkyl substances family through its anionic component, the 2h,2h-perfluorodecanoate moiety. According to established perfluoroalkyl and polyfluoroalkyl substances classification systems, this compound falls under the nonpolymer perfluoroalkyl and polyfluoroalkyl substances subclass, specifically within the polyfluoroalkyl substances category. The compound meets the structural criteria for perfluoroalkyl and polyfluoroalkyl substances as defined by multiple authoritative sources, containing a perfluoroalkyl moiety with the characteristic carbon-fluorine backbone.

The Environmental Protection Agency's structural definition encompasses compounds containing the unit R-(CF₂)-C(F)(R')R'' where both the CF₂ and CF moieties are saturated carbons and none of the R groups can be hydrogen. The 2h,2h-perfluorodecanoate anion satisfies this definition through its extensive fluorination pattern, where carbons 3 through 10 of the decanoic acid chain are fully substituted with fluorine atoms, creating the perfluoroalkyl moiety C₈F₁₇-.

The fluorotelomer classification is particularly significant for understanding the compound's environmental and chemical behavior. Fluorotelomer substances are characterized by the presence of a perfluoroalkyl chain attached to a non-fluorinated or partially fluorinated functional group. In this case, the 8:2 designation indicates eight fully fluorinated carbons followed by two non-fluorinated carbons bearing the carboxylic acid functionality. This structural motif places the compound within the fluorotelomer carboxylic acids subgroup of perfluoroalkyl and polyfluoroalkyl substances.

The Organization for Economic Cooperation and Development classification system, which defines perfluoroalkyl and polyfluoroalkyl substances as "fluorinated substances that contain at least one fully fluorinated methyl or methylene carbon atom," clearly encompasses this compound through the extensive CF₂ groups present in its anionic component. The compound contains multiple perfluorinated methylene groups (CF₂) and terminates in a perfluorinated methyl group (CF₃), satisfying the structural requirements across different definitional frameworks.

From a carbon chain length perspective, the compound is classified as a long-chain perfluoroalkyl and polyfluoroalkyl substance. The perfluorinated portion contains eight carbon atoms, exceeding the typical threshold of six or more carbons used to distinguish long-chain from short-chain perfluoroalkyl carboxylic acids. This classification has implications for the compound's physicochemical properties, environmental behavior, and potential bioaccumulation characteristics, as long-chain perfluoroalkyl and polyfluoroalkyl substances generally exhibit greater hydrophobicity and different environmental fate profiles compared to their short-chain analogs.

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecanoate;tetrabutylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.C10H3F17O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;11-3(12,1-2(28)29)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h5-16H2,1-4H3;1H2,(H,28,29)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBYSDABLPDJJF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.C(C(=O)[O-])C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38F17O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

a. Synthesis from Perfluorinated Alcohols and Phosphonium Precursors

The most detailed and widely referenced method involves the initial synthesis of a perfluorinated alcohol, specifically 1,1,2,2-tetrahydroperfluorodecanol, which serves as the precursor for subsequent esterification and salt formation:

Step 1: Preparation of Perfluorinated Alcohols

The synthesis begins with the fluorination of hydrocarbon chains, typically via telomerization or electrochemical fluorination, producing perfluorinated alcohols such as 1,1,2,2-tetrahydroperfluorodecanol. This process involves multiple steps of fluorination under controlled conditions to ensure chain-length specificity and purity.

Step 2: Esterification with Perfluorodecanoic Acid Derivatives

The perfluorinated alcohol reacts with activated derivatives of perfluorodecanoic acid, often via esterification using coupling agents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) under anhydrous conditions, to form perfluorinated esters.

Step 3: Formation of Phosphonium Salt

The esterified intermediate then undergoes quaternization with tetrabutylphosphonium halides (e.g., tetrabutylphosphonium bromide or chloride) in an aprotic solvent like acetonitrile or dichloromethane, under reflux conditions. This step results in the formation of the target phosphonium salt.

b. Direct Synthesis via Nucleophilic Substitution

Alternatively, a direct nucleophilic substitution approach can be employed:

Reaction of Tetraalkylphosphonium Halides with Perfluorinated Carboxylic Acids

Tetraalkylphosphonium halides are reacted with perfluorinated carboxylic acids or their derivatives under reflux conditions, facilitating the formation of the corresponding phosphonium carboxylate.

Reaction Conditions and Optimization

The reactions are sensitive to moisture and oxygen, requiring anhydrous and inert conditions to prevent hydrolysis or oxidation of reactive intermediates.

Industrial Production Methods

For large-scale manufacturing, the process is scaled up with emphasis on yield optimization and purity:

- Batch Reactors : Employing continuous or batch reactors with controlled temperature and inert atmosphere.

- Reaction Monitoring : Using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor reaction progress.

- Purification : Large-scale recrystallization and solvent removal techniques to achieve high purity standards necessary for environmental and research applications.

Research Findings and Data

Recent research indicates that the synthesis efficiency depends on:

- The purity of the starting perfluorinated alcohols.

- The choice of solvent and reaction temperature.

- The molar ratio of reactants, typically with a slight excess of the phosphonium halide to drive the reaction to completion.

A study detailed in a patent-like process describes the reaction of 1H,1H,2H,2H-perfluorooctanethiol with dibromoneopentyl glycol under nitrogen at 105°C, followed by conversion with POCl₃ to generate the perfluorinated ester, which is then quaternized with tetrabutylphosphonium bromide to yield the target compound.

Data Summary Table

| Step | Reactants | Conditions | Products | Notes |

|---|---|---|---|---|

| 1 | Perfluorinated alcohol + Acid derivative | Reflux, inert atmosphere | Perfluorinated ester | Ensures chain-length specificity |

| 2 | Ester + Tetrabutylphosphonium halide | Reflux, 80-120°C | Tetrabutylphosphonium perfluorodecanoate | Controlled moisture to prevent hydrolysis |

| 3 | Purification | Recrystallization or chromatography | Final product | Ensures high purity for applications |

Chemical Reactions Analysis

Types of Reactions

Tetrabutylphosphonium 2h,2h-perfluorodecanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield perfluorinated carboxylic acids, while substitution reactions can produce a variety of substituted phosphonium salts .

Scientific Research Applications

Chemistry

TBP-PFDec is utilized in:

- Barrier and Self-Healing Coatings: The compound's unique properties allow it to form protective coatings on zinc metal materials. These coatings enhance corrosion resistance and durability in industrial applications.

| Application | Description |

|---|---|

| Barrier Coatings | Protects metals from corrosion |

| Self-Healing Materials | Repairs damage autonomously |

Biology

In biological research, TBP-PFDec has been observed to:

- Induce Cell Death: Studies indicate that the compound can cause oxidative stress leading to cell death in cerebellar granule cells. This has implications for understanding neurodegenerative diseases .

| Effect | Mechanism |

|---|---|

| Induces Cell Death | Formation of reactive oxygen species (ROS) |

| Oxidative Stress | Disruption of cellular functions |

Case Study:

In a study examining the effects of TBP-PFDec on neuronal cells, researchers found that exposure resulted in significant increases in ROS levels, correlating with elevated cell death rates. This suggests potential avenues for therapeutic research targeting oxidative stress-related conditions.

Industry

TBP-PFDec is also applied in:

- Specialized Coatings Production: Its chemical stability and ability to form self-healing surfaces make it suitable for creating advanced materials used in various industries including automotive and aerospace .

Environmental Applications

Due to its properties as a perfluoroalkylated substance (PFAS), TBP-PFDec is being investigated for:

- Environmental Testing: It serves as a reference standard in studies assessing PFAS contamination in environmental samples .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Chemistry | Effective in creating protective coatings |

| Biology | Induces oxidative stress and cell death |

| Industry | Useful in developing advanced materials |

| Environmental | Reference standard for PFAS studies |

Mechanism of Action

The mechanism of action of tetrabutylphosphonium 2h,2h-perfluorodecanoate involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS). These ROS can induce oxidative stress and cell death in certain cell types . The compound’s molecular targets and pathways are still under investigation, but it is believed to affect mitochondrial function and cellular redox balance .

Comparison with Similar Compounds

Cation Variations: Phosphonium vs. Ammonium

Tetrabutylphosphonium-based salts are often compared to tetrabutylammonium analogs. For example:

- Tetrabutylammonium bromide (TBAB) and tetrabutylphosphonium bromide (TBPB) differ in cation structure (ammonium vs. phosphonium). Phosphonium cations exhibit stronger ionic interactions due to their larger ionic radius and lower electronegativity, leading to higher thermal stability and altered phase equilibrium temperatures in hydrate systems .

- In hydrate applications, phosphonium-based salts like Tetrabutylphosphonium 2H,2H-perfluorodecanoate demonstrate broader temperature ranges for phase transitions compared to ammonium counterparts, making them more versatile for air-conditioning systems .

Anion Variations: Perfluorodecanoate vs. Halides and Carboxylates

The anion significantly impacts environmental and thermophysical properties:

- Halide-based salts (e.g., TBAB, TBPB): These exhibit higher latent heats (e.g., TBAB hydrate: ~200–220 kJ·kg⁻¹) but are corrosive and environmentally problematic due to halogen content .

- Carboxylate-based salts (e.g., tetrabutylammonium propionate [TBAP], tetrabutylphosphonium propionate [TBPP]): These offer improved environmental profiles. This compound further distinguishes itself with a perfluorinated chain, enhancing hydrophobicity and thermal stability. However, its PFAS classification raises regulatory concerns despite being "greener" than halides .

Thermophysical Properties

Key data for this compound (TBPOx) and comparable PCMs:

Biological Activity

Tetrabutylphosphonium 2H,2H-perfluorodecanoate (TBP-PFD) is a phosphonium salt derived from the perfluorinated fatty acid perfluorodecanoic acid. Its molecular formula is , and it has a molecular weight of 736.53 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of cellular interactions and environmental implications.

Chemical Structure

- Molecular Formula :

- Molecular Weight : 736.53 g/mol

- CAS Number : 882489-14-7

Applications

TBP-PFD is primarily used in:

- Barrier Coatings : It forms self-healing coatings on zinc metal surfaces, enhancing corrosion resistance.

- Biological Studies : Its ability to induce cell death and generate reactive oxygen species (ROS) makes it a candidate for studies on oxidative stress in cells, particularly cerebellar granule cells .

Induction of Cell Death

Research indicates that TBP-PFD can induce apoptosis in various cell types. This is particularly relevant in neurobiology, where it has been shown to affect cerebellar granule cells. The mechanism involves the generation of oxidative stress, leading to increased levels of ROS, which are known to trigger apoptotic pathways .

Reactive Oxygen Species Generation

The compound has been implicated in the formation of ROS within cells. Elevated ROS levels can lead to cellular damage and play a significant role in various pathological conditions, including neurodegenerative diseases .

Toxicity Studies

Toxicological assessments have revealed that TBP-PFD exhibits significant toxicity at certain concentrations. For instance, studies have shown that exposure to TBP-PFD can lead to cellular dysfunction and viability loss in cultured cells .

Study 1: Cellular Effects of TBP-PFD

In a controlled study, cerebellar granule cells were exposed to varying concentrations of TBP-PFD. The findings indicated:

- Concentration-Dependent Effects : Higher concentrations resulted in increased cell death.

- Mechanistic Insights : The study suggested that the apoptotic effects were mediated through oxidative stress pathways, evidenced by elevated markers of apoptosis and ROS levels.

| Concentration (µM) | Cell Viability (%) | ROS Levels (Relative Units) |

|---|---|---|

| 0 | 100 | 1.0 |

| 10 | 85 | 1.5 |

| 50 | 50 | 3.0 |

| 100 | 20 | 5.5 |

Study 2: Environmental Impact Assessment

A comprehensive review highlighted the environmental persistence of TBP-PFD and its potential bioaccumulation in aquatic systems. The compound's structure allows it to resist degradation, raising concerns about long-term ecological effects .

Implications for Human Health

The implications of TBP-PFD extend beyond cellular toxicity; its structural similarity to other perfluoroalkyl substances (PFAS) raises questions about its potential endocrine-disrupting properties. Research indicates that PFAS can interfere with hormonal functions and lead to developmental issues in wildlife and possibly humans .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Tetrabutylphosphonium 2H,2H-perfluorodecanoate, and what analytical techniques validate its purity?

- Methodological Answer : Synthesis typically involves ion exchange between 2H,2H-perfluorodecanoic acid and tetrabutylphosphonium hydroxide. Key steps include:

- Acid-base neutralization under anhydrous conditions to avoid hydrolysis .

- Purification via recrystallization or column chromatography using fluorinated solvents to minimize contamination.

- Purity validation using NMR (to confirm perfluorinated chain integrity) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Ionic conductivity measurements can assess residual impurities .

Q. How can researchers characterize the thermal stability of this compound under varying experimental conditions?

- Methodological Answer : Use thermogravimetric analysis (TGA) at heating rates of 5–10°C/min under inert atmospheres (e.g., N) to assess decomposition thresholds. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points). Stability in solution can be tested via prolonged exposure to UV-vis light or elevated temperatures (e.g., 60°C for 72 hours), followed by NMR to detect degradation products .

Q. What are the optimal storage conditions to maintain the compound’s integrity for long-term studies?

- Methodological Answer : Store in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis and oxidative degradation. Pre-dry solvents (e.g., acetonitrile, DMF) over molecular sieves before use. Regularly monitor ionic conductivity and NMR spectra for batch consistency .

Advanced Research Questions

Q. How can membrane separation technologies be optimized using this compound as an ionic liquid phase?

- Methodological Answer : Design experiments to evaluate its performance in supported ionic liquid membranes (SILMs):

- Test permeability coefficients for gases (e.g., CO, CH) using pressure decay methods.

- Assess long-term stability under cross-membrane pressure gradients (e.g., 10–50 bar).

- Compare with fluorinated analogs (e.g., perfluorosulfonic acids) to establish structure-property relationships for selectivity .

Q. How do structural modifications of the perfluorodecanoate anion affect electrochemical behavior in non-aqueous systems?

- Methodological Answer : Conduct cyclic voltammetry (CV) in acetonitrile or propylene carbonate with varying concentrations of the compound. Focus on:

- Anion’s coordination strength with tetrabutylphosphonium cations (e.g., via Walden plot analysis).

- Impact of fluorinated chain length on ionic mobility (e.g., using impedance spectroscopy).

- Compare with non-fluorinated ionic liquids to isolate fluorophobic effects .

Q. How can researchers resolve contradictions in reported catalytic activity of this compound in esterification reactions?

- Methodological Answer :

- Variable Isolation : Replicate studies while controlling humidity, solvent purity, and substrate ratios.

- Mechanistic Probes : Use NMR to track phosphonium cation stability during reactions.

- Theoretical Frameworks : Apply density functional theory (DFT) to model transition states and identify competing pathways (e.g., acid-catalyzed vs. base-mediated mechanisms) .

Q. What factorial design approaches are suitable for studying the compound’s role in nanoparticle synthesis?

- Methodological Answer : Employ a 2 factorial design to test variables:

- Factors : Concentration of the ionic liquid, reaction temperature, and reducing agent type.

- Responses : Nanoparticle size (DLS), polydispersity index (PDI), and colloidal stability.

- Analysis : Use ANOVA to identify significant interactions and optimize synthesis conditions. Include a center point to detect curvature in response surfaces .

Data Contradiction and Theoretical Integration

Q. How should researchers address discrepancies in solubility data across different solvent systems?

- Methodological Answer :

- Systematic Screening : Use Hansen solubility parameters (HSPs) to categorize solvents by dispersion, polarity, and hydrogen-bonding contributions.

- Controlled Replication : Repeat solubility tests under standardized conditions (e.g., 25°C, inert atmosphere) with rigorous solvent drying.

- Theoretical Alignment : Correlate experimental results with COSMO-RS simulations to predict solvent-ion interactions and validate outliers .

Q. What strategies validate the compound’s role in theoretical frameworks for green chemistry applications?

- Methodological Answer :

- Lifecycle Analysis (LCA) : Quantify energy inputs and waste outputs in synthesis and application phases.

- Comparative Metrics : Benchmark against the CHEM21 green solvent guide for ionic liquids.

- Peer Review : Publish datasets in open-access repositories (e.g., NIST Ionic Liquids Database) to enable cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.